Bisphenol P

Beschreibung

Historical Development as a BPA Alternative

Bisphenol P emerged as one of several alternatives to Bisphenol A amid growing concerns about BPA's endocrine-disrupting properties. The development of BPA substitutes accelerated following increased scientific scrutiny, public awareness, and regulatory restrictions on BPA. Like other bisphenol variants (including Bisphenol B, F, S, and AF), BPP maintains similar structural characteristics to BPA while featuring specific molecular modifications.

The driving force behind BPP's development can be traced to significant regulatory actions against BPA, including the European Union's Regulation (EU) 2016/2235, which restricted BPA in thermal papers at concentrations ≥0.02% by weight effective January 2020. This regulation resulted from BPA's reclassification from "reprotoxic suspected" to the more severe "toxic for reproduction" (category 1B hazard code H360F).

Regulatory and Academic Research Significance

BPP's regulatory significance stems from the critical question of whether it truly represents a safer alternative to BPA or merely presents similar concerns under a different chemical identity. Academic research has increasingly focused on evaluating BPP's biological effects, with studies demonstrating potential health implications paralleling those of BPA.

Recent investigations have expanded our understanding beyond endocrine disruption to include BPP's effects on oxidative stress, histopathological alterations, gut microbiota, and renal function. These findings highlight the need for comprehensive hazard and risk assessments of BPA substitutes before their widespread adoption to prevent "regrettable substitution" – replacing a known hazardous substance with another that may present similar or different but equally concerning hazards.

Current Investigational Landscape

The current BPP research landscape encompasses multiple biological systems and diverse methodologies. Key areas of investigation include:

Oxidative Stress and Histopathology : Studies comparing BPP and BPA at equivalent doses (5 mg, 50 mg, and 100 mg) in rats revealed that high-dose BPP exposure caused significant decreases in liver, lung, and kidney weights. BPP also decreased antioxidant enzyme concentrations (catalase, peroxidase, superoxide dismutase, and glutathione peroxidase) in multiple organs and induced histopathological changes similar to BPA.

Gut Microbiota and Intestinal Function : Research in C57BL/6 mice demonstrated that BPP exposure at various concentrations (0.3 μg/kg, 30 μg/kg, and 3000 μg/kg body weight/day) caused gut microbiota dysbiosis, activated inflammatory signaling pathways, increased intestinal permeability, and promoted bacterial translocation leading to intestinal barrier disruption.

Nephrotoxicity : Studies examining BPP's effects on renal function revealed that exposure induces kidney injury in C57BL/6 mice, with transcriptomic analysis identifying alterations in genes related to oxidative stress, p53 signaling, autophagy, and apoptosis. Treatment with N-Acetylcysteine (NAC), a reactive oxygen species inhibitor, mitigated BPP-induced nephrotoxic effects, implicating oxidative stress as a key mechanism.

Emerging Research Priorities

As our understanding of BPP evolves, several research priorities have emerged:

Comparative Toxicological Assessments : Comprehensive comparisons between BPP and other bisphenols across multiple toxicological endpoints.

Exposure Assessment Studies : Characterization of human exposure to BPP through various routes, including dietary intake, dermal contact, and environmental exposures.

Mechanistic Investigations : Further elucidation of cellular and molecular pathways through which BPP exerts its biological effects.

Longitudinal Studies : Examination of long-term health implications of chronic low-dose BPP exposure.

Alternatives Assessment : Development of methodologies that consider both technical performance and comprehensive safety profiles to guide responsible chemical substitution.

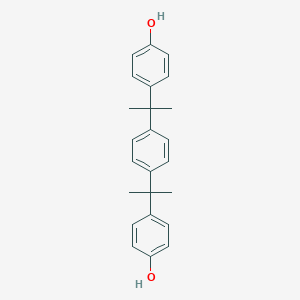

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXXQTYGFOHYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058693 | |

| Record name | Bisphenol P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167-51-3 | |

| Record name | Bisphenol P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Bisphenol P, like its analog Bisphenol A (BPA), is known to interact with estrogen receptors (ERs) in the body. It acts as a partial agonist of ERs, activating the N-terminal activation function 1. This interaction with ERs is a key aspect of Bisphenol P’s mechanism of action.

Mode of Action

Bisphenol P interacts with its targets, the estrogen receptors, in a manner that differs from the natural hormone 17-β estradiol. The compound can act as a weak agonist or antagonist on these receptors, depending on the specific context. This dual mode of action allows Bisphenol P to influence a variety of physiological processes.

Biochemical Pathways

Bisphenol P, through its interaction with estrogen receptors, can affect several biochemical pathways. It has been shown to influence protein synthesis, amino acid metabolism, and energy metabolism. These effects can lead to changes in cellular function and potentially contribute to various health effects.

Pharmacokinetics

It is known that bisphenols, in general, undergo glucuronidation, a major elimination process that converts these compounds into hydrophilic molecules that are excreted in the urine.

Result of Action

The molecular and cellular effects of Bisphenol P’s action are diverse and can vary depending on the specific context. For example, Bisphenol P has been shown to affect glucose metabolism, onset and progression of several tumors, and immune function by binding different receptors, modulating transcription factors, and inducing epigenetic changes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisphenol P. For instance, the compound’s effects can be influenced by its concentration in the environment, as well as by the presence of other chemicals. Additionally, Bisphenol P can be released into the environment from various sources, including manufacturing plant effluent discharge.

Biologische Aktivität

Bisphenol P (BPP) is a synthetic organic compound belonging to the bisphenol family, which includes well-known endocrine disruptors like Bisphenol A (BPA). Research into BPP has gained traction due to its structural similarities with BPA and its potential biological effects. This article explores the biological activity of BPP, focusing on its mechanisms of action, effects on cellular processes, and implications for human health.

Chemical Structure and Properties

BPP is characterized by its chemical structure, which includes two phenolic groups connected by a propane bridge. This configuration allows BPP to interact with various biological targets, similar to other bisphenols. The molecular formula for BPP is .

Endocrine Disruption

BPP exhibits endocrine-disrupting properties similar to BPA. It has been shown to bind to estrogen receptors (ERs), albeit with a lower affinity compared to BPA. Studies indicate that BPP can activate ERα and ERβ, leading to estrogen-like effects in target tissues . This interaction can potentially influence reproductive health and development.

Oxidative Stress and Apoptosis

Recent studies have demonstrated that BPP induces oxidative stress in renal tissues. For instance, one study reported that exposure to BPP significantly increases markers of oxidative stress and apoptosis in kidney cells . The compound appears to inhibit autophagy, exacerbating cellular damage and contributing to kidney injury.

Cellular Studies

In vitro studies reveal that BPP affects various cellular functions:

- DNA Fragmentation : Similar to BPA, BPP has been observed to cause DNA fragmentation in HepG2 cells at noncytotoxic concentrations .

- Cell Proliferation : BPP influences cell proliferation in breast cancer cell lines, suggesting potential tumorigenic properties linked to its estrogenic activity .

Metabolic Pathways

BPP exposure is associated with alterations in several metabolic pathways. High-resolution metabolomics studies have identified significant metabolic perturbations related to aromatic amino acid metabolism and xenobiotic metabolism following BPP exposure . These changes may have implications for stress responses, inflammation, and reproductive health.

Human Health Implications

Epidemiological studies have begun to explore the impact of bisphenol analogs like BPP on human health. One study highlighted associations between maternal exposure to BPA/BPF and metabolic disturbances in pregnant women, emphasizing the need for further research into the effects of BPP specifically .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of Bisphenol P:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

BPP is characterized by its structural similarity to BPA, which has led to investigations into its endocrine-disrupting properties. The chemical formula for BPP is and it is often considered a potential alternative to BPA due to regulatory pressures surrounding BPA's safety profile.

Endocrine Disruption Potential

Research indicates that BPP exhibits agonistic activity on estrogen receptors (ERα and ERβ), similar to BPA. This positions BPP as a candidate for further evaluation in studies related to endocrine disruption and reproductive health:

- Agonistic Activity : Studies have shown that BPP can activate both estrogen receptors, suggesting it may mimic estrogen's effects in biological systems .

- Comparative Analysis : In ecotoxicological evaluations, BPP has been compared with other bisphenols like BPS and BPF, revealing its potential risks associated with endocrine disruption .

Industrial Applications

BPP is being explored as a substitute in various industrial applications traditionally dominated by BPA:

- Plastics Manufacturing : Similar to BPA, BPP can be used in the production of polycarbonate plastics and epoxy resins. These materials are widely utilized in consumer goods, packaging, and construction .

- Thermal Paper : There is ongoing research into using BPP in thermal paper production as an alternative to BPA-based formulations .

Environmental Monitoring

BPP's properties have been leveraged in the development of biosensors for environmental monitoring:

- Fluorescence-based Biosensors : Research has demonstrated the effectiveness of biosensors incorporating BPP for detecting organophosphate pesticides in water samples. This application underscores BPP's utility in environmental risk assessment .

Health Risk Assessments

The health implications of BPP are under scrutiny, particularly regarding its safety compared to BPA:

- Qualichem Framework : A systematic assessment tool called "Qualichem in vivo" has been proposed to evaluate the quality of studies on chemicals like BPP. This framework aims to provide transparency in health risk assessments by comparing various studies on bisphenols .

- Regulatory Considerations : As regulatory bodies evaluate alternatives to BPA, BPP's safety profile will be critical in determining its acceptability for use in consumer products .

Case Study 1: Ecotoxicological Evaluation

A comprehensive study evaluated the ecotoxicological impacts of various bisphenols, including BPP. It highlighted that while BPP shows promise as an alternative, its endocrine-disrupting potential necessitates further investigation before widespread adoption.

| Compound | ERα Agonistic Activity | ERβ Agonistic Activity |

|---|---|---|

| Bisphenol A | High | High |

| Bisphenol P | Moderate | Moderate |

| Bisphenol S | Low | Low |

Case Study 2: Industrial Application Testing

In a series of experiments aimed at assessing the feasibility of using BPP in plastic manufacturing, researchers found that BPP could replace BPA without compromising mechanical properties. However, long-term exposure studies are needed to fully understand health impacts.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Bisphenol P is part of a broader family of bisphenols, including BPA, bisphenol S (BPS), bisphenol F (BPF), and bisphenol AF (BPAF). Below is a detailed comparison based on current research:

Structural and Functional Differences

| Compound | Core Structure | Key Substituents | Common Applications |

|---|---|---|---|

| BPA | Two hydroxyphenyl + propane | Methyl groups on central carbon | Polycarbonate plastics, epoxy resins |

| BPS | Two hydroxyphenyl + sulfone | Sulfone group | Thermal paper, polyethersulfone plastics |

| BPF | Two hydroxyphenyl + methane | Methylene group | Epoxy coatings, lacquers |

| BPP | Two hydroxyphenyl + phenyl | Phenyl group | Limited data; potential food packaging |

Structural variations influence physicochemical properties.

Environmental Occurrence and Bioaccumulation

Studies on zebrafish (Danio rerio) exposed to bisphenols reveal tissue-specific accumulation patterns:

| Compound | Accumulation in Zebrafish Tissues (µg/L) | |||

|---|---|---|---|---|

| Intestine | Liver | Gonads | Brain | |

| BPA | 8624.61 | 6906.87 | 1646.27 | 14.76 |

| BPS | 2620.23 | 1084.11 | 215.19 | 15.47 |

| BPP* | N/A | N/A | N/A | N/A |

*Note: BPP data in aquatic organisms are lacking. Co-exposure with microplastics (MPs) exacerbates BPA/BPS accumulation in tissues like gills (596.11 µg/L BPA with MPs) . BPS generally shows lower bioaccumulation than BPA, possibly due to faster metabolism or reduced lipid solubility .

Toxicity and Endocrine Activity

- BPA : Induces oxidative stress, reproductive toxicity, and immune dysfunction in fish .

- BPS : Lower acute toxicity but similar estrogenic effects at high doses; disrupts lipid metabolism in zebrafish liver .

- BPP: Limited studies show higher acute toxicity to microalgae (Chlorella vulgaris) than BPA (EC50 = 8 mg/L vs. 10 mg/L) but lower estrogenic activity in yeast assays .

Human Exposure and Health Implications

Vorbereitungsmethoden

Reaction Mechanism and Kinetic Considerations

The condensation of 2,6-dimethylphenol with acetone likely follows a two-step mechanism:

-

Protonation of acetone by a Brønsted acid catalyst (e.g., HCl, H₂SO₄, or ion-exchange resins), forming a carbocation.

-

Electrophilic attack on the aromatic rings of 2,6-dimethylphenol, preferentially at the para position due to steric shielding from the ortho-methyl groups.

The presence of methyl groups on the phenol rings reduces reaction rates compared to unsubstituted phenol, necessitating higher temperatures (e.g., 70–100°C) or prolonged reaction times. Side products, such as ortho-para isomers or Dianin’s compound analogs, may form if stoichiometric ratios or catalytic conditions are suboptimal.

Catalytic Systems for Bisphenol P Synthesis

Industrial bisphenol production relies heavily on heterogeneous catalysts to improve selectivity and simplify product isolation. The following systems are extrapolated from BPA and BPS manufacturing processes:

Sulfonated Polystyrene Resins

Cross-linked sulfonated polystyrene resins (e.g., Amberlyst®) are widely used in BPA synthesis due to their recyclability and minimal byproduct formation. For Bisphenol P:

Homogeneous Acid Catalysts

Concentrated HCl or H₂SO₄ can be employed in batch reactors, though these require neutralization steps and generate acidic wastewater. For example, BPS synthesis using H₂SO₄ achieves >95% conversion when water is removed via azeotropic distillation with toluene. Adapting this to Bisphenol P would require:

-

Stoichiometric ratio : 2 moles of 2,6-dimethylphenol per mole of acetone.

-

Dehydration : Continuous removal of H₂O to shift equilibrium toward product formation.

Industrial-Scale Process Design

A multi-stage reactor system, as described in BPA production patents, could enhance yield and purity for Bisphenol P:

Continuous-Flow Reactor Configuration

-

Primary condensation reactor : Feedstock (2,6-dimethylphenol, acetone, catalyst) is heated at 90–110°C under reflux.

-

Rearrangement reactor : Oligomeric byproducts are isomerized to the desired 4,4'-isomer using recycled mother liquor.

-

Crystallization unit : Product is precipitated by adding antisolvents (e.g., toluene) and purified via recrystallization.

Byproduct Management

-

Recycling : Unreacted phenol and isomers are returned to the rearrangement reactor to maximize atom economy.

-

Solvent recovery : Toluene and acetone are distilled and reused, reducing operational costs.

Purification and Characterization

Recrystallization Techniques

Crude Bisphenol P can be purified using solvent mixtures that exploit differential solubility:

Q & A

Q. What literature review strategies ensure comprehensive coverage of Bisphenol P’s physicochemical properties?

- Methodological Answer : Conduct systematic searches in PubMed, Web of Science, and Scopus using Boolean operators:

("Bisphenol P" OR "BPP") AND ("physicochemical properties" OR "solubility" OR "stability"). Prioritize peer-reviewed studies from authoritative databases (e.g., EPA reports) and exclude non-peer-reviewed sources. Use citation tracking in review articles to identify primary data .

Advanced Research Questions

Q. How should researchers address contradictory data on Bisphenol P’s endocrine-disrupting effects across studies?

- Methodological Answer : Apply meta-analytical frameworks to reconcile discrepancies. Stratify data by experimental models (in vivo vs. in vitro), exposure duration, and dose ranges. Evaluate publication bias using funnel plots and assess study quality via tools like SYRCLE’s risk-of-bias checklist. Mechanistic studies (e.g., molecular docking for receptor interactions) can clarify dose-dependent effects .

Q. What experimental designs optimize the synthesis of Bisphenol P-derived polymers for mechanistic studies?

- Methodological Answer : Use response surface methodology (RSM) with a central composite design to optimize reaction parameters (e.g., temperature, molar ratio, catalyst concentration). Measure outcomes like polymer yield and intrinsic viscosity. Validate models using ANOVA and confirmatory experiments. Cross-reference with structural analogs (e.g., Bisphenol A-based polymers) to infer reaction pathways .

Q. How can researchers establish causal relationships between Bisphenol P exposure and chronic diseases in epidemiological studies?

- Methodological Answer : Employ longitudinal cohort designs with nested case-control sampling. Measure urinary or serum Bisphenol P levels at multiple time points using LC-MS/MS. Adjust for confounders (e.g., diet, co-exposure to other phenols) via multivariable regression. Use structural equation modeling (SEM) to test mediation by biomarkers like inflammatory cytokines .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating hypotheses about Bisphenol P’s environmental persistence?

- Methodological Answer : Adopt the PECO framework:

- P opulation: Aquatic ecosystems

- E xposure: Bisphenol P concentrations (0.1–10 μg/L)

- C omparator: Uncontaminated habitats

- O utcome: Half-life in sediment/water matrices

Support hypotheses with QSAR models (e.g., EPI Suite) to predict biodegradation rates .

Q. How should researchers evaluate the reproducibility of Bisphenol P’s toxicokinetic data?

- Methodological Answer : Follow OECD Guidelines for in vivo assays (e.g., TG 417). Share raw data via repositories like Figshare and provide detailed protocols for dose administration, sampling intervals, and analytical conditions. Use inter-laboratory comparisons to validate findings, as demonstrated in CLARITY-BPA initiatives .

Data Analysis and Reporting

Q. What statistical approaches resolve variability in Bisphenol P’s bioaccumulation factors across species?

- Methodological Answer : Apply mixed-effects models to account for interspecies variability (e.g., lipid content, metabolic rates). Use bootstrapping to estimate confidence intervals for bioaccumulation factors (BAFs). Report results with forest plots to visualize species-specific trends .

Q. How should researchers structure tables to compare Bisphenol P’s toxicity with structural analogs?

- Methodological Answer : Create comparative tables with columns for:

- Compound (e.g., Bisphenol P, BPA, BPS)

- Test system (in vitro/in vivo)

- Endpoint (e.g., EC50 for receptor binding)

- Confidence rating (based on study quality)

Include footnotes explaining data sources and normalization methods .

Ethical and Practical Considerations

Q. What protocols minimize bias in human biomonitoring studies of Bisphenol P?

- Methodological Answer : Use double-blinded sample analysis and randomize participant recruitment to avoid selection bias. Pre-register study protocols on platforms like ClinicalTrials.gov . Disclose funding sources and conflicts of interest in all publications .

Q. How can researchers ensure compliance with ethical guidelines when studying Bisphenol P’s developmental toxicity?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0 for reporting). For human placental studies, obtain informed consent and anonymize donor data. Include ethical approval statements in manuscripts, referencing IRB protocol numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.